molecular formula C18H14O4 B11663544 (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate

Cat. No.: B11663544
M. Wt: 294.3 g/mol
InChI Key: IYEXWQZUOIBVKD-UHFFFAOYSA-N
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Description

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with a methyl group, a phenyl group, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylchromen-2-one and phenylacetic acid.

    Condensation Reaction: The first step involves a condensation reaction between 7-methylchromen-2-one and phenylacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the intermediate 7-methyl-2-oxo-4-phenylchromen-5-yl acetate.

    Esterification: The intermediate is then subjected to esterification using acetic anhydride and a base, such as pyridine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its effects on various biological pathways, including its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its potential as a precursor for the synthesis of high-performance materials is of particular interest.

Mechanism of Action

The mechanism of action of (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromenone structure but lacking the phenyl and acetate groups.

    Warfarin: A well-known anticoagulant that also contains a chromenone core but with different substituents.

    Esculetin: Another chromenone derivative with hydroxyl groups instead of the acetate group.

Uniqueness

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobicity, while the acetate group provides a site for further chemical modifications. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate

InChI

InChI=1S/C18H14O4/c1-11-8-15(21-12(2)19)18-14(13-6-4-3-5-7-13)10-17(20)22-16(18)9-11/h3-10H,1-2H3

InChI Key

IYEXWQZUOIBVKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C

Origin of Product

United States

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